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3-Ketosphingosine -

3-Ketosphingosine

Catalog Number: EVT-1575197
CAS Number:
Molecular Formula: C18H35NO2
Molecular Weight: 297.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-dehydrosphingosine is a sphingoid that is the 3-keto analogue of sphingosine. It is an amino alcohol, an enone, a beta-hydroxy ketone and a sphingoid. It derives from a sphing-4-enine and a sphingosine.
Source

3-Ketosphingosine is primarily synthesized in mammalian tissues, particularly in the liver and brain. It can also be derived from dietary sources, particularly those rich in sphingolipids. In biological systems, it serves as a precursor for more complex sphingolipids such as ceramide and sphingomyelin.

Classification

3-Ketosphingosine belongs to the class of sphingolipids, which are characterized by a long-chain base and a hydrophobic tail. It is specifically classified as a sphinganine derivative due to its structural features that include an amine group and hydroxyl groups.

Synthesis Analysis

Methods

The synthesis of 3-Ketosphingosine can be achieved through enzymatic and chemical methods:

  1. Enzymatic Synthesis: The primary method involves the action of serine palmitoyltransferase, which catalyzes the condensation of palmitoyl-CoA with serine to produce 3-ketosphinganine. This reaction is considered the rate-limiting step in sphingolipid biosynthesis .
  2. Chemical Synthesis: Alternative synthetic routes have been explored using various reagents and conditions. For instance, oxidative procedures with specific reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone have been reported to yield 3-keto derivatives from N-acyl sphingosines .

Technical Details

The enzymatic synthesis typically requires specific conditions such as pH control (around 7.5), the presence of adenosine triphosphate, magnesium ions, and coenzyme A to facilitate the reaction . Chemical synthesis often involves multiple steps including reduction and protection-deprotection strategies to achieve the desired stereochemistry.

Molecular Structure Analysis

Structure

The molecular structure of 3-Ketosphingosine consists of a long hydrocarbon chain with a ketone functional group at the third carbon position. Its chemical formula is C18H37NO2, indicating it contains one nitrogen atom and two oxygen atoms.

Data

  • Molecular Weight: Approximately 299.5 g/mol
  • Structural Features: The molecule contains hydroxyl groups at positions 1 and 3, contributing to its amphiphilic nature.
Chemical Reactions Analysis

Reactions

3-Ketosphingosine undergoes several important reactions:

  1. Reduction: It can be reduced to dihydrosphingosine by the enzyme 3-ketosphinganine reductase . This step is crucial for further conversion into dihydroceramide.
  2. Acylation: Following reduction, dihydrosphingosine can be acylated to form dihydroceramide through the action of ceramide synthases .

Technical Details

These reactions typically involve specific substrates and cofactors. For example, during reduction, nicotinamide adenine dinucleotide (NADH) acts as an electron donor . The acylation process requires acyl-CoA as an acyl donor.

Mechanism of Action

Process

The mechanism by which 3-ketosphingosine exerts its biological effects involves its metabolism into other sphingolipid species. Upon entering cells, it can be rapidly converted into dihydrosphingosine and subsequently into ceramide, which is a key signaling molecule involved in apoptosis and cell growth regulation.

Data

Research indicates that elevated levels of 3-ketosphingosine can lead to increased production of dihydrosphingolipids in cancer cells, suggesting a role in tumor biology . Its metabolism is tightly regulated by various enzymes that modulate sphingolipid pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may undergo oxidation or hydrolysis under certain conditions.
  • Reactivity: The ketone group makes it susceptible to nucleophilic attack, allowing for further biochemical transformations.
Applications

Scientific Uses

3-Ketosphingosine has several scientific applications:

  1. Biochemical Research: It is used as a model compound in studies investigating sphingolipid metabolism and signaling pathways.
  2. Cancer Studies: Due to its role in promoting dihydrosphingolipid accumulation in cancer cells, it serves as a target for research on cancer therapies.
  3. Lipidomics: Analytical techniques such as liquid chromatography coupled with mass spectrometry are employed to study its levels in biological samples .
Biosynthesis of 3-Ketosphinganine

De Novo Sphingolipid Biosynthesis Pathway

The de novo sphingolipid biosynthesis pathway initiates in the endoplasmic reticulum (ER) membrane, where 3-ketosphinganine (3-KDS) serves as the first committed intermediate. This pathway is evolutionarily conserved across eukaryotes and certain bacteria, forming the structural backbone of all complex sphingolipids essential for membrane integrity and cellular signaling [1] [7]. The condensation reaction occurs on the cytosolic leaflet of the ER, positioning 3-KDS at a critical metabolic branch point [7].

Role of Serine Palmitoyltransferase (SPT) in 3-KDS Formation

Serine palmitoyltransferase (SPT) catalyzes the pyridoxal 5′-phosphate (PLP)-dependent condensation of L-serine and palmitoyl-CoA to form 3-KDS, releasing CO₂ and CoA [6] [8]. SPT operates as a heterodimeric complex in eukaryotes, typically composed of subunits SPTLC1 and either SPTLC2 or SPTLC3, which determine acyl-CoA substrate specificity [8]. The catalytic mechanism involves:

  • Formation of a Schiff base between PLP and L-serine.
  • Deprotonation at L-serine’s Cα to generate a quinonoid intermediate.
  • Nucleophilic attack on palmitoyl-CoA’s thioester carbonyl.
  • Decarboxylation and product release [6] [8].SPT deficiency ablates sphingolipid production, confirming its non-redundant role [1].

Substrate Specificity: L-Serine and Palmitoyl-CoA Condensation

SPT exhibits stringent specificity for C16 palmitoyl-CoA (±1 carbon), accounting for the predominance of C18 sphingoid bases in most organisms [2] [6]. While L-serine is the primary amino acid substrate, mutations in SPTLC1/2 (e.g., in hereditary sensory neuropathy type I) enable aberrant utilization of L-alanine or glycine, yielding toxic 1-deoxysphinganines [5] [8]. Kinetic studies reveal SPT’s Kₘ for palmitoyl-CoA is ~5–20 µM across species, with competitive inhibition by long-chain acyl-CoAs suggesting feedback regulation [2] [6].

Table 1: Subunit Composition and Substrate Specificity of Serine Palmitoyltransferase

OrganismSPT SubunitsPrimary Acyl-CoA SubstrateCatalytic Efficiency (kcat/Kₘ)
MammalsSPTLC1-SPTLC2Palmitoyl-CoA (C16:0)High (C16 > C18)
MammalsSPTLC1-SPTLC3Myristoyl-CoA (C14:0)High (C14 > C16)
SphingomonasHomodimerPalmitoyl-CoABroad specificity
YeastLCB1-LCB2Palmitoyl-CoAStrict C16 preference

Enzymatic Reduction of 3-KDS to Sphinganine

3-KDS is rapidly reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase (KDSR), preventing accumulation of this cytotoxic intermediate [1] [9]. This NADPH-dependent reaction occurs immediately downstream of SPT in the ER lumen [7].

3-Ketosphinganine Reductase (KDSR) Mechanisms

KDSR belongs to the short-chain dehydrogenase/reductase (SDR) family, utilizing a conserved catalytic tetrad (Asn-Ser-Tyr-Lys) for proton transfer [3] [4]. The reaction proceeds via:

  • NADPH binding induces conformational change.
  • Hydride transfer from NADPH to 3-KDS’s keto group at C3.
  • Proton donation from tyrosine residue to the nascent alcohol.
  • Release of sphinganine and NADP⁺ [4] [7].KDSR deficiency in cancer cells causes 3-KDS accumulation, ER stress, and proteostasis collapse, underscoring its detoxification role [1] [9].

Structural Characterization of KDSR Across Species

KDSR structures exhibit remarkable conservation:

  • Human KDSR: A 34-kDa ER membrane-associated protein with a Rossmann fold for NADPH binding [3].
  • Bacterial homologs (e.g., BT_0972 in Bacteroides thetaiotaomicron): Soluble cytoplasmic proteins sharing 30–40% sequence identity with human KDSR, but lacking transmembrane domains [3] [4].
  • Yeast (TSC10): Crystal structures confirm identical active-site geometry to mammalian KDSR despite low sequence homology [4].Key residues (e.g., Tyr157 in human KDSR) are invariant, and mutagenesis abolishes activity, confirming mechanistic conservation [4].

Table 2: Characteristics of 3-Ketosphinganine Reductase Across Species

SpeciesGene LocusMolecular Weight (kDa)Cellular LocalizationNADPH Kₘ (µM)
Homo sapiens (Human)KDSR34ER membrane-associated15–30
Bacteroides thetaiotaomicronBT_097231Cytoplasmic50
Saccharomyces cerevisiaeTSC1033ER membrane20
Caenorhabditis elegansK04A8.635ER membrane25

Comparative Analysis of Prokaryotic vs. Eukaryotic 3-KDS Biosynthesis

Bacterial Sphingolipid Synthesis in Bacteroides thetaiotaomicron

Sphingolipid-producing bacteria like Bacteroides thetaiotaomicron synthesize 3-KDS via a homodimeric SPT and reduce it using a cytoplasmic KDSR (BT0972) [3] [10]. Unlike mammalian SPT, bacterial SPT lacks transmembrane domains and uses acyl-acyl carrier protein (acyl-ACP) substrates more efficiently than acyl-CoA [3] [8]. Metabolomic profiling confirmed BT0972’s in vitro activity converts 3-KDS to sphinganine, with Kₘ values similar to eukaryotic enzymes [3] [4]. Bacteroides-derived sphinganine (d17:0 or d18:0) enters host metabolic pathways, suppressing hepatic de novo ceramide synthesis in mice [10].

Evolutionary Conservation of KDSR Homologs

KDSR homologs share:

  • Catalytic machinery: Conserved NADPH-binding motif (GXGXXG) and catalytic tyrosine [3] [4].
  • Functional equivalence: Human KDSR complements yeast TSC10 mutants; BT_0972 restores sphingolipid synthesis in B. thetaiotaomicron KDSR knockouts [3] [4].
  • Divergent regulation: Eukaryotic KDSR is feedback-inhibited by sphingosine-1-phosphate, while bacterial isoforms lack this regulation [4] [10].Phylogenetic analysis reveals KDSR evolved from ancestral oxidoreductases prior to the bacterial-eukaryotic divergence, with conservation driven by the toxicity of unmetabolized 3-KDS [1] [3] [9].

Table 3: Evolutionary Conservation of 3-KDS Biosynthesis Machinery

FeatureEukaryotesBacteroidetes Bacteria
SPT StructureHeterodimer (SPTLC1/2 or 3)Homodimer
SPT LocalizationER membraneCytoplasm or inner membrane
3-KDS Reduction SiteER lumenCytoplasm
KDSR RegulationFeedback-inhibited by S1PConstitutively active
Sphingoid Base Chain LengthPrimarily d18:0d17:0 or d18:0
  • 3-Ketosphinganine (3-KDS)
  • Serine Palmitoyltransferase (SPT)
  • Palmitoyl-CoA
  • L-Serine
  • 3-Ketosphinganine Reductase (KDSR)
  • Sphinganine
  • NADPH
  • Dihydroceramide
  • Pyridoxal 5′-phosphate (PLP)
  • Bacteroides thetaiotaomicron Sphingolipids

Properties

Product Name

3-Ketosphingosine

IUPAC Name

(E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17,20H,2-13,16,19H2,1H3/b15-14+/t17-/m0/s1

InChI Key

VWTPJNGTEYZXFV-ZWKQNVPVSA-N

SMILES

CCCCCCCCCCCCCC=CC(=O)C(CO)N

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)C(CO)N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)[C@H](CO)N

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